REACTION_CXSMILES
|
S(O)(O)(=O)=O.[N:6]1[C:10]2[CH2:11][CH2:12][CH:13]([C:15]([OH:17])=O)[CH2:14][C:9]=2[NH:8][CH:7]=1.S(Cl)([Cl:20])=O.N1[CH:25]=[CH:24][C:23]=1[C:26]#[N:27]>>[ClH:20].[N:6]1[C:10]2[CH2:11][CH2:12][CH:13]([C:15]([N:27]3[CH2:25][CH2:24][CH2:23][CH2:26]3)=[O:17])[CH2:14][C:9]=2[NH:8][CH:7]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.N1=CNC2=C1CCC(C2)C(=O)O
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
azetonitrile
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=C1)C#N
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 53° to 55° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The mixture was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove 10 to 15 ml of the solvent
|
Type
|
ADDITION
|
Details
|
After 15 ml of acetonitrile was added
|
Type
|
DISTILLATION
|
Details
|
the mixture was further distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove 10 to 15 ml of the solvent
|
Type
|
ADDITION
|
Details
|
The residual solution was added dropwise to a solution of 14.2 g of pyrrolidine in 50 ml of acetonitrile at 2° C.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added 30 ml of a saturated sodium chloride aqueous solution
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform (50 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
treated with hydrochloric acid in ethanol
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol/ethyl acetate
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1=CNC2=C1CCC(C2)C(=O)N2CCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.25 g | |
YIELD: PERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |